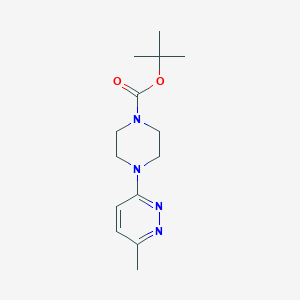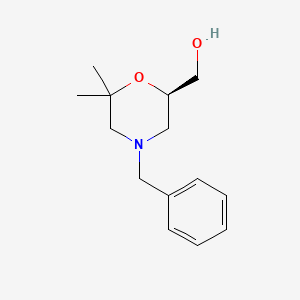![molecular formula C11H19N3OS B1376112 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine CAS No. 1376288-72-0](/img/structure/B1376112.png)
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine
Overview
Description
“1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine” is a chemical compound with the molecular formula C11H19N3OS . It is used as a reactant for the preparation of biologically and pharmacologically active molecules .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOCCN1CCNCC1 . The InChI key for this compound is BMEMBBFDTYHTLH-UHFFFAOYSA-N . Chemical Reactions Analysis
As a reactant, “this compound” is used in the preparation of biologically and pharmacologically active molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index ofn20/D 1.4730 (lit.), a boiling point of 193-194°C (lit.), and a density of 0.970 g/mL at 25°C (lit.) . The compound is a liquid and has a color that ranges from colorless to yellow .
Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine and its derivatives are of significant interest in medicinal chemistry due to their versatile pharmacological properties. These compounds serve as key building blocks in the synthesis of drugs targeting various diseases, including psychiatric disorders, infections, and cancer. For instance, arylpiperazine derivatives have been clinically applied for treating depression, psychosis, and anxiety. The metabolism and disposition of such derivatives, including their N-dealkylation to form 1-aryl-piperazines, are crucial for understanding their pharmacological actions and potential therapeutic applications (Caccia, 2007).
Applications in Antimicrobial Research
Piperazine scaffolds are integral in designing molecules with potent antimicrobial activities, especially against Mycobacterium tuberculosis. The structural versatility of piperazine allows for the development of compounds effective against drug-resistant strains of tuberculosis. The design and structure-activity relationships of piperazine-based anti-TB molecules highlight the compound's significance in addressing global health challenges posed by tuberculosis and other microbial infections (Girase et al., 2020).
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine” could involve further exploration of its potential uses in the preparation of biologically and pharmacologically active molecules . Additionally, more research could be conducted to understand its specific mechanism of action.
Properties
IUPAC Name |
2-(1-methoxyethyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-9(15-2)11-13-10(8-16-11)7-14-5-3-12-4-6-14/h8-9,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPQNCNHQNXBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)CN2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)






![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)




